molecular formula C25H35NO9 B12290712 ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester

Cat. No.: B12290712
M. Wt: 493.5 g/mol
InChI Key: YTIRWNSTJVSCRW-UHFFFAOYSA-N
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Preparation Methods

The preparation of ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester involves synthetic routes that typically include the acylation of nateglinide with beta-D-glucuronic acid and subsequent esterification with benzyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester involves its interaction with specific molecular targets and pathways. It is known to inhibit potassium ATP-channels in pancreatic beta-cells, leading to increased insulin release. This mechanism is similar to that of nateglinide, which restores the physiological insulin secretion pattern lost in type II diabetes .

Comparison with Similar Compounds

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H35NO9

Molecular Weight

493.5 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)

InChI Key

YTIRWNSTJVSCRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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